5-(4-Methylphenyl)-3-propylthieno[2,3-d]pyrimidin-4-one
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Overview
Description
5-(4-Methylphenyl)-3-propylthieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a thieno[2,3-d]pyrimidine core with a 4-methylphenyl group at the 5-position and a propyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[2,3-d]pyrimidine derivatives, including 5-(4-Methylphenyl)-3-propylthieno[2,3-d]pyrimidin-4-one, typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method is the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid, which affords thieno[2,3-d]pyrimidin-4-ones . Another approach involves the use of triethyl orthoformate or dimethylformamide dimethylacetal (DMF-DMA) as cyclizing agents .
Industrial Production Methods
Industrial production of thieno[2,3-d]pyrimidine derivatives often employs scalable synthetic routes that ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of these processes. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylphenyl)-3-propylthieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thieno[2,3-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups.
Scientific Research Applications
5-(4-Methylphenyl)-3-propylthieno[2,3-d]pyrimidin-4-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-(4-Methylphenyl)-3-propylthieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, as a protein kinase inhibitor, the compound can inhibit the activity of enzymes involved in cell growth, differentiation, and metabolism . This inhibition can lead to the suppression of cancer cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A similar compound with a fused pyrazole ring, known for its anticancer activity.
Pyrido[2,3-d]pyrimidine: Another related compound with a fused pyridine ring, also studied for its biological activities.
Quinazoline: A compound with a fused benzene and pyrimidine ring, used as a scaffold for various therapeutic agents.
Uniqueness
5-(4-Methylphenyl)-3-propylthieno[2,3-d]pyrimidin-4-one is unique due to its specific substitution pattern and the presence of a thieno[2,3-d]pyrimidine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
5-(4-methylphenyl)-3-propylthieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-3-8-18-10-17-15-14(16(18)19)13(9-20-15)12-6-4-11(2)5-7-12/h4-7,9-10H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBABMKGUAZSBSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C(C1=O)C(=CS2)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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